2-Methyl-1-(2-phenylethyl)aziridine
Description
Structure
3D Structure
Properties
CAS No. |
39657-33-5 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-methyl-1-(2-phenylethyl)aziridine |
InChI |
InChI=1S/C11H15N/c1-10-9-12(10)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
AVBXJFOMKCOCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1CCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 1 2 Phenylethyl Aziridine and Analogous N Phenylethyl Aziridine Derivatives
Strategies for Aziridine (B145994) Ring Formation
The formation of the aziridine ring is the critical step in the synthesis of these compounds. The two primary approaches, intramolecular cyclization and intermolecular aziridination, offer distinct pathways to access these valuable molecules.
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies rely on the formation of a carbon-nitrogen bond within a single molecule, where the reacting functional groups are suitably positioned to form the three-membered ring.
The Wenker synthesis and its modifications provide a classic method for converting β-amino alcohols into aziridines. wikipedia.orgorganic-chemistry.org This process typically involves the esterification of the alcohol, often to a sulfate (B86663) ester, followed by base-induced intramolecular nucleophilic substitution by the amine to form the aziridine ring. wikipedia.orgorganic-chemistry.org The original Wenker synthesis utilized high temperatures and concentrated sulfuric acid, but milder and improved methods have since been developed. organic-chemistry.org
For the synthesis of N-(phenylethyl)aziridine derivatives, a suitable N-(phenylethyl)-substituted amino alcohol would be the starting material. The reaction proceeds by activation of the hydroxyl group, followed by cyclization. An improved Wenker synthesis employs chlorosulfonic acid for the esterification, followed by cyclization with a base like sodium hydroxide (B78521) or sodium carbonate. researchgate.net
Table 1: Example of a Modified Wenker Synthesis for an N-Substituted Aziridine
| Starting Material | Reagents | Product | Yield | Reference |
| N-Substituted-2-aminoethanol | 1. ClSO₃H; 2. NaOH | N-Substituted aziridine | Varies | researchgate.net |
Note: This table represents a general transformation. Yields are dependent on the specific substrate.
The Gabriel-Cromwell reaction is a well-established method for the synthesis of aziridines from β-haloamines. chempedia.info This reaction involves the intramolecular displacement of a halide by a neighboring amine functionality. nih.gov A related and highly relevant approach is the reaction of primary amines with vicinal dihalides or their equivalents.
For instance, the synthesis of N-(1-phenylethyl)aziridine-2-carboxylate esters has been achieved through the reaction of (R)- or (S)-1-phenylethylamine with a 3,3-dibromopropanoate. nih.gov This method, while not a direct cyclization of a pre-formed haloamine, proceeds through a presumed haloamine intermediate and showcases the application of the Gabriel-Cromwell type strategy for the synthesis of N-phenylethyl substituted aziridines. The reaction often results in a mixture of diastereomers which can be separated by chromatography or crystallization. nih.gov
Table 2: Synthesis of an N-(1-Phenylethyl)aziridine Derivative via a Gabriel-Cromwell Type Reaction
| Amine | Halogenated Substrate | Product | Diastereomeric Ratio | Reference |
| (R)-1-Phenylethylamine | Methyl 3,3-dibromopropanoate | Methyl (2R,1'R)- and (2S,1'R)-1-(1-phenylethyl)aziridine-2-carboxylate | Mixture | nih.gov |
Intermolecular Aziridination Reactions
Intermolecular approaches involve the construction of the aziridine ring from two separate molecules, typically an olefin and a nitrogen source, or an imine and a carbon source.
The direct addition of a nitrene or nitrene equivalent to an alkene is a powerful and atom-economical method for aziridine synthesis. nih.gov This transformation is often catalyzed by transition metals, with copper and rhodium complexes being particularly effective. capes.gov.br A variety of nitrene precursors can be utilized, including [N-(arenesulfonyl)imino]phenyliodinanes. capes.gov.br
In the context of synthesizing 2-methyl-1-(2-phenylethyl)aziridine, a suitable starting olefin would be 1-phenylpropene (β-methylstyrene). The nitrogen source would need to incorporate the 2-phenylethyl moiety. Alternatively, a more general approach involves the aziridination of an olefin with a standard nitrene precursor, followed by N-alkylation with a phenylethyl halide. However, direct catalytic nitrogen transfer from a tailored nitrogen source is more elegant. Recent developments have also explored metal-free, photoinduced aziridination reactions. nih.gov
Table 3: Example of Copper-Catalyzed Aziridination of Styrene
| Olefin | Nitrene Precursor | Catalyst | Product | Yield | Reference |
| Styrene | PhI=NTs | Copper(I) triflate | N-Tosyl-2-phenylaziridine | Good to Excellent | capes.gov.br |
Note: This table illustrates a general reaction for a related structure. The synthesis of the target molecule would require a specific N-(2-phenylethyl) nitrene precursor.
An alternative intermolecular strategy involves the reaction of an imine with a carbene or carbene equivalent. This approach is particularly useful for the synthesis of aziridines with specific substitution patterns on the carbon atoms of the ring. Common sources of the one-carbon fragment include diazo compounds and sulfonium (B1226848) ylides. chempedia.infonih.gov
To synthesize this compound via this method, one would start with an imine derived from 2-phenylethylamine and an appropriate aldehyde. The subsequent reaction with a methyl-substituted carbene or ylide would furnish the desired 2-methylaziridine (B133172). The use of chiral sulfonium salts can induce asymmetry in the formation of the aziridine ring. nih.gov A systematic study has identified that triisopropylphenyl sulfonylimines are effective substrates for asymmetric methylene (B1212753) transfer from a chiral sulfonium ylide, leading to terminal aziridines. nih.gov
Table 4: Asymmetric Aziridination of an Imine via Methylene Transfer
| Imine Substrate | Ylide Source | Product | Enantiomeric Excess (ee) | Reference |
| N-(Triisopropylphenylsulfonyl)imine | Chiral sulfonium salt + base | Terminal N-sulfonylaziridine | 19-30% | nih.gov |
Note: This table demonstrates the principle of asymmetric carbon transfer to an imine. The synthesis of the target molecule would require a different imine and a methyl-delivering ylide.
Enantioselective and Diastereoselective Synthesis of N-(1-Phenylethyl)aziridines
The synthesis of N-(phenylethyl)aziridines often employs the chiral (1S)-1-phenylethyl or (1R)-1-phenylethyl groups, not only as a key structural component but also as a powerful chiral auxiliary to direct the stereochemical outcome of the aziridination reaction.
Utilization of Chiral Auxiliaries (e.g., (1S)-1-phenylethyl, (1R)-1-phenylethyl)
The use of enantiomerically pure (R)- or (S)-1-phenylethylamine is a cornerstone for the asymmetric synthesis of N-substituted aziridines. nih.gov This amine can be used as a starting material, incorporating the chiral phenylethyl moiety directly into the aziridine structure and influencing the stereochemistry of the newly formed chiral centers on the ring.
One established method is the Gabriel-Cromwell reaction, where a 2,3-dibromopropanoate reacts with (R)- or (S)-1-phenylethylamine. nih.gov This reaction typically yields a mixture of diastereomeric aziridine-2-carboxylates, which can then be separated. The chiral auxiliary, the (1-phenylethyl) group, directs the formation of the aziridine ring, and although it may not always provide perfect stereocontrol in the initial reaction, it facilitates the separation of the resulting diastereomers, providing access to enantiomerically pure N-(1-phenylethyl)aziridine-2-carboxylates. nih.gov These separated esters are versatile intermediates that can be further modified. nih.gov
Another approach involves the cyclization of precursor molecules where the chiral auxiliary is already in place. For instance, chiral N-(1-phenylethyl)aziridines can be synthesized from the corresponding amino alcohol precursors. The stereochemistry of the final aziridine is dictated by the stereocenters in the starting amino alcohol, which often originates from the chiral pool or is prepared using asymmetric methods. The (1-phenylethyl) group plays a crucial role in controlling the facial selectivity of reactions and inducing diastereoselectivity during the ring-closure step. clockss.org
Catalytic Asymmetric Aziridination Processes
Catalytic asymmetric aziridination represents a powerful and atom-economical method for constructing chiral aziridines. These processes involve the transfer of a nitrene group from a nitrogen source to an alkene, mediated by a chiral catalyst. A variety of transition metal catalysts, including those based on copper, rhodium, and cobalt, have been developed for this purpose. rsc.org
For the synthesis of 2-methyl-substituted aziridines, propene would be the logical alkene substrate. The reaction with a nitrene precursor in the presence of a chiral catalyst can lead to the formation of enantioenriched 2-methylaziridine. While many examples focus on N-sulfonyl or N-acyl aziridines due to the nature of common nitrene precursors like PhI=NTs, these methods can be adapted. rsc.org
Recent advancements have focused on developing catalysts that are effective for a broader range of substrates and nitrene sources. For example, cobalt(II)-based catalysts have been shown to be effective for asymmetric aziridination of alkenes with aryl azides, which could provide a direct route to N-aryl or N-alkyl aziridines. ru.nl Similarly, rhodium-catalyzed reactions using O-(2,4-dinitrophenyl)hydroxylamine (DPH) and its N-alkylated derivatives allow for the direct stereospecific synthesis of N-H and N-alkyl aziridines from olefins. nih.gov This latter method could theoretically be applied by using an N-(2-phenylethyl)-substituted hydroxylamine (B1172632) derivative to directly synthesize the target framework.
The choice of catalyst and ligand is critical for achieving high enantioselectivity. Chiral ligands such as bis(oxazolines) are commonly employed with copper catalysts, creating a chiral environment that differentiates the two faces of the approaching alkene. rsc.org
Diastereoselective Induction in Aziridine Construction
Diastereoselective induction is a key strategy when the molecule already contains one or more stereocenters. In the context of N-(1-phenylethyl)aziridines, the chiral center on the phenylethyl group itself acts as an internal source of asymmetry, influencing the stereochemistry of the aziridine ring carbons during their formation.
When an N-(1-phenylethyl)imine is reacted in an aza-Darzens reaction with an enolate, the chiral auxiliary on the imine nitrogen directs the nucleophilic attack of the enolate, leading to the diastereoselective formation of the aziridine ring. The inherent stereochemistry of the phenylethyl group favors the formation of one diastereomer over the other.
Similarly, in the cyclization of acyclic precursors like N-(1-phenylethyl) amino alcohols, the existing stereocenter guides the conformation of the molecule during the intramolecular nucleophilic substitution that forms the aziridine ring. This substrate-controlled diastereoselectivity is a reliable method for producing specific diastereomers of substituted aziridines. For example, the reduction of a ketone precursor attached to the N-(1-phenylethyl)aziridine core can proceed with high diastereoselectivity, controlled by the existing chiral centers. nih.gov Chelation-controlled reductions using reagents like sodium borohydride (B1222165) in the presence of zinc chloride are effective in this regard. nih.gov
Table 1: Examples of Diastereoselective Aziridine Synthesis Methods
| Method | Precursors | Key Feature | Resulting Stereochemistry |
| Aza-Darzens Reaction | N-(1-phenylethyl)imine, enolate | Chiral auxiliary on imine directs enolate attack | Diastereomerically enriched aziridine |
| Amino Alcohol Cyclization | N-(1-phenylethyl) amino alcohol derivative | Substrate-controlled intramolecular cyclization | Diastereomerically pure aziridine |
| Ketone Reduction | Ketone on an N-(1-phenylethyl)aziridine scaffold | Chelation-controlled hydride delivery | Diastereomerically enriched alcohol |
Specific Approaches to this compound Frameworks
Synthesizing the specific target, this compound, requires methods to introduce the C2-methyl group and the N-(2-phenylethyl) substituent in a controlled manner.
Introduction of Methyl Substituents in Aziridine Synthesis
The methyl group at the C2 position of the aziridine ring can be introduced through several synthetic routes.
From Propene: The most direct method is the aziridination of propene. Using a suitable nitrogen source and a catalyst, the aziridine ring can be formed directly across the double bond of propene, yielding a 2-methylaziridine. Asymmetric catalytic systems can be employed to achieve enantioselectivity.
From Alanine Derivatives: Chiral amino acids are excellent starting materials. For instance, L-alanine or D-alanine can be converted into the corresponding amino alcohol, alaninol. This 1-amino-2-propanol derivative can then undergo a ring-closure reaction to form 2-methylaziridine. A classic method for this transformation is the Wenker synthesis, where the amino alcohol is converted to a sulfate ester, followed by base-induced cyclization. clockss.org
From Aziridine-2-carboxylates: A versatile, albeit longer, route starts with an aziridine-2-carboxylate. The ester group can be reduced to a primary alcohol, which is then converted to a leaving group (e.g., a tosylate or mesylate). Subsequent reduction of this leaving group can yield the desired 2-methylaziridine. Alternatively, the carboxylate can be converted to a Weinreb amide, which upon reaction with a methyl organometallic reagent (e.g., methylmagnesium bromide) would yield a methyl ketone at the C2 position. This ketone can then be reduced to the corresponding methylene group to afford the 2-methyl substituent. nih.gov
Incorporation of the Phenylethyl Moiety via N-Alkylation or Related Strategies
The N-(2-phenylethyl) group can be incorporated either before or after the formation of the aziridine ring.
N-Alkylation of a Pre-formed Aziridine: A straightforward approach is the N-alkylation of 2-methylaziridine with a suitable 2-phenylethyl electrophile. Reagents such as 2-phenylethyl bromide or 2-phenylethyl tosylate can be used in the presence of a base to alkylate the nitrogen atom of the aziridine. While N-activated aziridines (e.g., N-tosyl) are more common substrates for ring-opening, N-alkylation of non-activated NH-aziridines is a viable method for installing N-substituents. nih.gov
Cyclization of an N-Substituted Precursor: A more convergent strategy involves synthesizing an acyclic precursor that already contains the N-(2-phenylethyl) group. For example, the reaction of 2-phenylethylamine with propylene (B89431) oxide would yield N-(2-phenylethyl)-1-amino-2-propanol. This amino alcohol can then be cyclized to form this compound, for example, via the Mitsunobu reaction or by converting the hydroxyl group into a good leaving group followed by base-induced ring closure. clockss.org This approach builds the desired substitution pattern into the open-chain precursor before the final, often stereospecific, cyclization step.
Table 2: Strategies for Incorporating the N-(2-phenylethyl) Group
| Strategy | Description | Starting Materials | Key Step |
| N-Alkylation | Alkylation of the nitrogen atom of a pre-formed aziridine ring. | 2-Methylaziridine, 2-phenylethyl bromide/tosylate | Base-mediated nucleophilic substitution |
| Precursor Cyclization | Ring closure of an acyclic molecule already containing the N-substituent. | 2-Phenylethylamine, propylene oxide | Intramolecular cyclization of the resulting amino alcohol |
Elucidation of Reaction Mechanisms and Control of Regio and Stereoselectivity in 2 Methyl 1 2 Phenylethyl Aziridine Transformations
Principles of Aziridine (B145994) Ring-Opening Reactions
Aziridines, as three-membered heterocyclic compounds, are characterized by significant ring strain, making them valuable synthetic intermediates. nih.gov The reactivity of the aziridine ring is profoundly influenced by the nature of the substituent on the nitrogen atom. nih.govbioorg.org When an electron-withdrawing group is present, the ring becomes activated and readily undergoes reactions with nucleophiles. nih.gov Conversely, aziridines with electron-donating groups, such as the 2-phenylethyl group in 2-Methyl-1-(2-phenylethyl)aziridine, are comparatively inert and necessitate activation by an electrophile, like a protic or Lewis acid, to facilitate ring-opening. bioorg.orgnih.gov
Thermodynamic Driving Force of Ring Strain Release
The primary thermodynamic driving force behind the ring-opening reactions of aziridines is the release of inherent ring strain. nih.govresearchgate.net Aziridine itself possesses a ring strain energy of approximately 27-28 kcal/mol. researchgate.netrsc.org This high level of strain is a consequence of significant angle and torsional strain within the three-membered ring, where the bond angles are compressed to about 60° from the ideal tetrahedral angle of 109.5°. wikipedia.org This stored potential energy makes the opening of the aziridine ring a thermodynamically favorable process, driving the molecule toward a more stable, acyclic structure. researchgate.netwikipedia.org The relief of this strain is a key factor in the diverse reactivity of aziridines in organic synthesis. wikipedia.org
Nucleophilic Attack Pathways and their Impact on Ring Opening
The ring-opening of aziridines typically proceeds through a nucleophilic attack on one of the ring carbons. nih.govnih.gov In the case of non-activated aziridines like this compound, this process is generally preceded by the activation of the nitrogen atom by an electrophile, forming a more reactive aziridinium (B1262131) ion. bioorg.orgnih.gov This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. nih.gov
The nucleophile can attack either of the two carbon atoms of the aziridine ring, leading to two potential regioisomeric products. nih.gov The pathway of this attack is influenced by a variety of factors, including the substitution pattern on the aziridine ring, the nature of the nucleophile, and the reaction conditions. nih.govfrontiersin.org For instance, in reactions involving 2-substituted aziridines, the nucleophile can attack at either the C2 (substituted) or C3 (unsubstituted) position, resulting in different products. frontiersin.org The regiochemical outcome of this nucleophilic attack is a critical aspect of aziridine chemistry.
Regioselectivity Determinants in Substituted Aziridine Ring Opening
The regioselectivity of aziridine ring-opening reactions is a complex phenomenon governed by a combination of electronic and steric factors, as well as the nature of the reactants. nih.govnih.gov
Influence of Electronic and Steric Properties of Ring Substituents
The electronic and steric properties of the substituents on the aziridine ring play a crucial role in directing the regioselectivity of the ring-opening reaction. nih.gov Electron-withdrawing substituents, for example, can significantly influence the electronic distribution within the ring, making one carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov In the case of aziridine-2-carboxylates, the strong electron-withdrawing nature of the carboxylate group directs nucleophilic attack to the C2 position. nih.gov
Steric hindrance also plays a significant role. Generally, nucleophilic attack is favored at the less sterically hindered carbon atom. However, electronic effects can sometimes override steric considerations, leading to attack at the more substituted position. acs.orgnih.gov For 2,2,3-trisubstituted aziridines, ring opening has been observed to occur at the more substituted carbon, a phenomenon attributed to the lower energy of the corresponding transition state. acs.orgnih.govfigshare.com
Modulating Effects of Electrophiles and Nucleophiles
The choice of electrophile and nucleophile can significantly modulate the regioselectivity of the ring-opening reaction. nih.govfrontiersin.org The electrophile, by activating the aziridine ring, can influence the stability of the resulting aziridinium ion and the subsequent nucleophilic attack. nih.gov Different electrophiles can lead to different degrees of activation and may favor one reaction pathway over another. nih.gov
The nature of the nucleophile is equally important. nih.gov For instance, in the ring-opening of N-acyl-2-substituted aziridines, nucleophiles like azide (B81097), halide, and cyanide tend to attack the more hindered carbon atom, while alcohols favor the less hindered carbon. nih.gov The size and reactivity of the nucleophile can therefore be a determining factor in the regiochemical outcome. nih.govorganic-chemistry.org
Analysis of C2 vs. C3 Bond Cleavage
In the context of this compound, the key regiochemical question is the competition between nucleophilic attack at the C2 (methyl-substituted) and C3 (unsubstituted) positions, leading to the cleavage of the C2-N or C3-N bond, respectively. frontiersin.org
The outcome of this competition is a delicate balance of the factors discussed above. Steric factors would favor attack at the less hindered C3 position. However, electronic effects of the methyl group (weakly electron-donating) and the phenylethyl group on the nitrogen, as well as the nature of the activating electrophile and the incoming nucleophile, will all play a role. nih.govacs.orgnih.gov For example, in some 2-methylaziridines, a mixture of regioisomers is often produced, with the regioselectivity being dependent on the N-activating group. nih.gov Computational studies on similar systems have shown that the transition state for ring opening at the more substituted carbon can be lower in energy, leading to the formation of the sterically more encumbered product. acs.orgnih.govfigshare.com
Stereochemical Outcomes of Aziridine Transformations
The stereochemistry of the products formed from reactions of this compound is intrinsically linked to the reaction mechanism. The inherent chirality of the molecule, possessing stereocenters at the C2 position of the aziridine ring and potentially on the phenylethyl group, necessitates a careful consideration of how stereochemical information is transferred during its transformations.
Stereospecificity via Concerted (SN2-type) Mechanisms
Ring-opening reactions of aziridines with nucleophiles can proceed through a concerted, SN2-type mechanism. In such reactions involving this compound, the nucleophile attacks one of the ring carbons, leading to the simultaneous cleavage of the carbon-nitrogen bond. This process is characterized by an inversion of configuration at the carbon atom being attacked. The attack is generally favored at the less sterically hindered carbon atom. For this compound, this would be the unsubstituted C3 position.
The stereospecificity of these SN2-type reactions is a direct consequence of the backside attack of the nucleophile, which is typical for this mechanism. This ensures a predictable and controlled transfer of stereochemistry from the starting aziridine to the product. The result is the formation of a single stereoisomer, or a predictable mixture if the starting material is not enantiomerically pure.
Stereocontrol in Chiral Catalyst-Mediated Desymmetrization Reactions
While this compound itself is chiral, the principles of stereocontrol are often discussed in the context of desymmetrization of meso-aziridines. Should a meso-2,3-dimethyl-1-(2-phenylethyl)aziridine be considered, a chiral catalyst could enantioselectively catalyze the ring-opening reaction. This process would involve the differentiation of the two enantiotopic carbons of the aziridine ring by the chiral catalyst, leading to the formation of a non-racemic mixture of products. The catalyst, often a chiral Lewis acid or Brønsted acid, activates the aziridine and provides a chiral environment that directs the nucleophilic attack to one of the two carbons preferentially. This strategy is a powerful tool for the asymmetric synthesis of complex molecules.
Retention and Inversion of Configuration at Stereocenters
The stereochemical outcome of reactions at the stereocenters of this compound, specifically the C2 carbon, is highly dependent on the reaction pathway.
Inversion of Configuration: As discussed in the context of SN2-type mechanisms, nucleophilic attack at the C2 position will lead to an inversion of the stereocenter's configuration. This is a common and predictable outcome for direct ring-opening reactions.
Retention of Configuration: Retention of configuration at the C2 stereocenter is less common in simple ring-opening reactions but can be observed in multi-step processes or rearrangements where the stereocenter is not directly involved in the bond-breaking and bond-forming events of the ring-opening. For instance, a reaction could proceed with initial activation at the nitrogen, followed by an intramolecular rearrangement where the stereochemical integrity of the C2 carbon is maintained.
Role of Aziridinium Ion Intermediates
The formation of a transient aziridinium ion is a key mechanistic feature in many transformations of this compound, particularly under electrophilic activation conditions. This high-energy intermediate plays a crucial role in determining the ultimate regio- and stereochemical outcome of the reaction.
Formation of Aziridinium Ions through Electrophilic Activation
Non-activated aziridines, such as this compound, can be activated by electrophiles. The lone pair of electrons on the aziridine nitrogen atom can attack an electrophile (E+), leading to the formation of a positively charged, quaternary aziridinium ion. This process significantly increases the strain of the three-membered ring and enhances its susceptibility to nucleophilic attack. Common electrophiles used for this purpose include protons (from Brønsted acids), Lewis acids, and alkylating agents like methyl trifluoromethanesulfonate. The formation of this intermediate is often the rate-determining step in acid-catalyzed ring-opening reactions.
Regio- and Stereoselective Pathways of Aziridinium Ion Ring Opening
Once formed, the aziridinium ion derived from this compound is rapidly attacked by a nucleophile. The regioselectivity of this ring-opening is governed by a balance of electronic and steric factors. The positive charge on the nitrogen atom is shared by the two ring carbons, creating two electrophilic sites.
Attack at the less substituted carbon (C3): This pathway is favored by steric factors and leads to the "normal" ring-opened product. This is often referred to as an SN2-type attack on the aziridinium ion.
Attack at the more substituted carbon (C2): This pathway is favored if there is significant carbocation character development at the more substituted carbon. This is more likely if the substituent can stabilize a positive charge (which is not the primary role of the methyl group). This pathway has more SN1-like character.
The stereoselectivity of the ring-opening of the aziridinium ion is typically high, proceeding with inversion of configuration at the center of nucleophilic attack. This is because the reaction still proceeds through a backside attack on the carbon atoms of the strained three-membered ring. The combination of regio- and stereoselectivity in the ring-opening of the aziridinium ion intermediate makes it a powerful strategy for the synthesis of complex amines with well-defined stereochemistry.
Below is a table summarizing the expected outcomes for the nucleophilic ring-opening of an activated 2-Methyl-1-(2-phenylethyl)aziridinium ion:
| Nucleophile | Reaction Conditions | Major Regioisomer | Stereochemical Outcome at Attacked Center |
| Chloride (Cl⁻) | Acidic (e.g., HCl) | Attack at C3 | Inversion |
| Bromide (Br⁻) | Acidic (e.g., HBr) | Attack at C3 | Inversion |
| Water (H₂O) | Acidic | Attack at C3 | Inversion |
| Alcohol (ROH) | Acidic | Attack at C3 | Inversion |
Note: The regioselectivity can be influenced by the specific reaction conditions and the nature of the nucleophile.
Kinetic vs. Thermodynamic Control in Aziridinium Salt Reactivity
The reactivity of aziridinium salts derived from this compound is significantly influenced by whether the reaction is under kinetic or thermodynamic control. This dichotomy governs the final product distribution, particularly in reactions involving nucleophilic ring-opening. The formation of an aziridinium ion upon reaction with an electrophile is a key step, and the subsequent nucleophilic attack can occur at either the more substituted C2 carbon or the less substituted C3 carbon. nih.gov
Under kinetic control , the reaction favors the product that is formed fastest. Often, this involves the nucleophile attacking the less sterically hindered carbon of the aziridinium ion, which in the case of this compound, is typically the C3 position. These reactions are usually conducted at lower temperatures to prevent the system from reaching equilibrium, thus trapping the kinetically favored product. The transition state leading to this product has a lower activation energy compared to the pathway for the thermodynamic product. researchgate.netmdpi.com
Conversely, under thermodynamic control , the reaction conditions (e.g., higher temperatures, longer reaction times) allow for the reversible formation of products. This leads to the predominance of the most stable product, which may not be the one that forms the fastest. In the context of 2-methyl-1-(2-phenylethyl)aziridinium salts, attack at the more substituted C2 carbon can lead to a more stable product due to electronic factors, such as the formation of a more substituted and stable carbocation-like transition state. The ratio of kinetic to thermodynamic products can be influenced by the nature of the nucleophile, the solvent, and the specific electrophile used to form the aziridinium salt. researchgate.netmdpi.com For instance, studies on related β-phenylethylamines have shown that reaction conditions can be tuned to favor either the kinetic or thermodynamic product in reactions with electrophiles. researchgate.net
A key factor in determining the regioselectivity of the ring-opening is the nature of the substituent at the C2 position. For example, if the alkyl group at C2 bears a γ-ketone, the ring-opening by a water nucleophile in the presence of an acid like trifluoroacetic acid occurs at the C2 position. nih.govresearchgate.net However, if the substituent is a γ-silylated hydroxy group, the attack occurs at the C3 position. nih.govresearchgate.net This highlights the subtle interplay of electronic and steric effects in directing the outcome of these reactions.
The table below illustrates the general principles of kinetic versus thermodynamic control in the ring-opening of a hypothetical 2-methyl-1-(2-phenylethyl)aziridinium ion.
| Control Type | Favored Product | Reaction Conditions | Key Factor |
| Kinetic | Attack at the less substituted carbon (C3) | Low temperature, short reaction time | Lower activation energy of the transition state |
| Thermodynamic | Attack at the more substituted carbon (C2) | High temperature, long reaction time | Formation of the most stable product |
Catalytic Systems for Controlled Aziridine Reactivity
The inherent ring strain of aziridines makes them valuable three-membered heterocyclic synthons in organic chemistry. clockss.org However, controlling their reactivity, particularly the regio- and stereoselectivity of ring-opening reactions, is crucial for their effective use. Catalytic systems, employing transition metals, Lewis acids, or Brønsted acids, provide powerful tools to modulate the reactivity of this compound and its derivatives.
Transition Metal-Catalyzed Ring-Opening and Cross-Coupling Reactions
Transition metal catalysts have emerged as highly effective promoters for a variety of transformations involving aziridines, including ring-opening and cross-coupling reactions. mdpi.com These methods often offer high levels of control over regioselectivity and stereoselectivity, which can be challenging to achieve with other methods. mdpi.com
Palladium-catalyzed reactions, in particular, have been extensively studied. For instance, palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles have been shown to produce biologically active pyrroles and indoles with high regio-, chemo-, and enantioselectivity. nih.gov While this specific example uses vinyl aziridines, the principles can be extended to other substituted aziridines like this compound. The choice of ligand in these palladium-catalyzed systems is critical and can significantly impact both the reactivity and selectivity of the transformation. nih.gov
Copper-catalyzed cross-coupling reactions have also been developed for the regiospecific ring-opening of 2-alkyl/aryl-substituted aziridines with various nucleophiles, such as benzimidazoles. mdpi.com These reactions can lead to the formation of valuable nitrogen-containing heterocyclic structures. Rhodium catalysts have been employed for the ring-opening of aziridines with N-sulfonyl-1,2,3-triazoles to synthesize dehydropiperazine derivatives. mdpi.com
The general mechanism for many of these transition metal-catalyzed ring-opening reactions involves the coordination of the metal to the aziridine nitrogen, followed by oxidative addition, nucleophilic attack, and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com
The following table summarizes some examples of transition metal-catalyzed reactions of aziridines, which are analogous to potential transformations of this compound.
| Catalyst System | Nucleophile/Reactant | Product Type | Reference |
| Palladium/Ligand | Nitrogen Heterocycles | N-Alkylated Heterocycles | nih.gov |
| Copper | Benzimidazoles | Benzoimidazolylethylamines | mdpi.com |
| Rhodium | N-Sulfonyl-1,2,3-triazoles | Dehydropiperazines | mdpi.com |
| Titanocene | Radical Initiator | β-Functionalized Alkylamines | mdpi.com |
Lewis Acid-Mediated Aziridine Activation and Transformation
Lewis acids are effective catalysts for the activation of aziridines towards nucleophilic attack by coordinating to the nitrogen atom. This coordination enhances the electrophilicity of the ring carbons, facilitating ring-opening. The choice of Lewis acid can significantly influence the regioselectivity and stereospecificity of the reaction. bioorg.orgiitk.ac.in
For N-tosylaziridines, which are activated aziridines, Lewis acids such as BF₃·OEt₂ and Et₃OBF₄ have been shown to be highly efficient in promoting formal [3+2] cycloaddition reactions with nitriles to form imidazolines. acs.org These reactions are believed to proceed through a stabilized zwitterionic intermediate. acs.org In the case of chiral aziridines, the use of certain Lewis acids can lead to racemic products, suggesting an Sₙ1-type mechanism. acs.org However, other Lewis acid-mediated ring-openings of chiral aziridines have been shown to proceed via an Sₙ2-type pathway, leading to non-racemic products. iitk.ac.in
BF₃·OEt₂ has been identified as an optimal catalyst for the regioselective ring-opening of N-sulfonyl-protected aziridyl alcohols with azole nucleophiles, leading to C3-selective opening. nih.gov Computational studies suggest that the transition state is stabilized by an unconventional hydrogen-bonding interaction. nih.gov Copper(II) triflate (Cu(OTf)₂) is another effective Lewis acid for mediating the highly regioselective Sₙ2-type ring-opening of 2-aryl-N-tosylaziridines with alcohols, affording 1,2-amino ethers in excellent yields and with good enantiomeric excess. iitk.ac.in
The table below provides examples of Lewis acid-catalyzed reactions of aziridines.
| Lewis Acid | Nucleophile/Reactant | Product Type | Reference |
| BF₃·OEt₂ | Nitriles | Imidazolines | acs.org |
| Cu(OTf)₂ | Alcohols | 1,2-Amino Ethers | iitk.ac.in |
| BF₃·OEt₂ | Azoles | C3-Azole Substituted Amines | nih.gov |
| Various | Isocyanates | Imidazolidin-2-ones | bioorg.org |
Brønsted Acid-Catalyzed Reactions of Aziridines
Brønsted acids can also catalyze the ring-opening of aziridines by protonating the nitrogen atom, thereby activating the ring for nucleophilic attack. nih.gov This method is often advantageous due to the mild reaction conditions and the ready availability of the catalysts.
The regioselectivity of Brønsted acid-catalyzed ring-opening is highly dependent on the substituents on the aziridine ring. For instance, in the presence of trifluoroacetic acid (TFA), the ring-opening of an aziridine with a γ-keto substituent at C2 occurs at the C2 position when water acts as the nucleophile. nih.govresearchgate.net This regioselectivity can be rationalized by the formation of a more stable carbocationic intermediate at the more substituted carbon.
Brønsted acids have also been employed in the synthesis of cis-aziridines through a direct aza-Darzens reaction, where the acid catalyzes the [2+1] annulation of a Schiff base with a diazo compound. nih.gov Furthermore, Brønsted acid catalysis has been utilized for the regioselective ring-opening of 2H-azirines with nucleophiles like 2-mercaptopyridines, leading to the synthesis of imidazo[1,2-a]pyridines. rsc.org While 2H-azirines are structural isomers of aziridines, these studies highlight the utility of Brønsted acids in activating related three-membered nitrogen heterocycles.
The following table summarizes examples of Brønsted acid-catalyzed reactions relevant to aziridine chemistry.
| Brønsted Acid | Nucleophile/Reactant | Reaction Type | Product Type | Reference |
| Trifluoroacetic Acid (TFA) | Water | Ring-Opening | Amino Alcohol | nih.govresearchgate.net |
| Various | Schiff Base/Diazo Compound | Aza-Darzens Reaction | cis-Aziridine | nih.gov |
| Various | 2-Mercaptopyridines | Ring-Opening/Cyclization | Imidazo[1,2-a]pyridines | rsc.org |
| Sulfuric Acid (H₂SO₄) | Alcohols | Ring-Opening | α-Amino-β-alkoxyphosphonates | metu.edu.tr |
Computational and Theoretical Studies on the Reactivity of Aziridines, with Relevance to 2 Methyl 1 2 Phenylethyl Aziridine Analogues
Quantum Chemical Approaches (e.g., DFT, MP2)
Quantum chemical methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are at the forefront of computational investigations into aziridine (B145994) reactivity. DFT has proven to be a powerful tool for elucidating reaction mechanisms, including complex catalytic cycles involving transition metals. mdpi.com These methods allow for the optimization of geometries of reactants, products, intermediates, and, crucially, transition states, providing a quantitative map of the potential energy surface of a reaction. researchgate.net
Computational chemistry is instrumental in mapping the intricate pathways of aziridine reactions. For instance, in the palladium-catalyzed borylative ring-opening of 2-arylaziridines, DFT calculations have been used to delineate the entire catalytic cycle, which includes oxidative addition (the ring-opening step), reaction with water, transmetalation, and reductive elimination. acs.org These studies can identify the rate-determining step of the reaction and the specific transition states that govern selectivity. acs.org
In the context of cycloaddition reactions, such as the reaction of N-tosyl aziridines with nitriles, computational studies using chiral aziridines have helped to distinguish between different mechanistic possibilities. The formation of a racemic product from a chiral starting material pointed towards a mechanism involving a benzyl (B1604629) carbocation intermediate. acs.org DFT calculations have also been used to explore stepwise versus concerted mechanisms in nitrene-mediated aziridinations, finding that proposed stepwise pathways often have prohibitively high energy barriers, thus supporting a concerted mechanism. nih.gov
For reactions involving sulfur ylides with chiral sulfinyl imines to form aziridines, computational models of the transition states have been proposed to explain the observed diastereoselectivities. researchgate.net Depending on the electronic nature of the substituents on the imine, a switch between a "closed" (cisoid) and an "open" (transoid) transition state was suggested to rationalize the experimental outcomes. researchgate.net
| Reaction Type | Computational Method | Key Mechanistic Insight | Reference |
|---|---|---|---|
| Pd-Catalyzed Borylative Ring-Opening | DFT | Identified oxidative addition as the regioselectivity-determining step and transmetalation as the rate-determining step. | acs.org |
| Lewis Acid-Catalyzed Cycloaddition with Nitriles | - (Inferred from experimental outcome) | Reaction with chiral aziridines suggests a benzyl carbocation intermediate, leading to racemization. | acs.org |
| Rh-Catalyzed Intramolecular Aziridination | DFT | Proposed a triplet transition state leading to a singlet diradical intermediate, supporting a concerted mechanism over high-energy stepwise alternatives. | nih.gov |
| Aziridination with Sulfur Ylides | - (Transition state modeling) | A switch from a closed to an open transition state is proposed to explain changes in diastereoselectivity based on substituent electronics. | researchgate.net |
The prediction of regioselectivity—which of the two aziridine ring carbons is attacked—is a critical aspect of their synthetic utility. Computational studies have shown that the regioselectivity of nucleophilic ring-opening is highly dependent on the substituents on the ring, the nature of the nucleophile, and the reaction conditions. mdpi.comfrontiersin.org For 2-substituted aziridines like analogues of 2-Methyl-1-(2-phenylethyl)aziridine, nucleophilic attack can occur at either the substituted (C2) or unsubstituted (C3) carbon. frontiersin.org DFT calculations on the palladium-catalyzed ring-opening of 2-arylaziridines revealed that the aziridine ring-opening step (oxidative addition) is the regioselectivity- and stereospecificity-determining step. acs.org
For example, studies on 2-(3-hydroxy and 3-keto alkyl)aziridines showed that the substituent dictates the site of ring-opening. frontiersin.org A γ-keto group directed nucleophilic attack from water to the C2 position, whereas a γ-silylated hydroxy group on the same aziridine core directed attack to the unsubstituted C3 position. frontiersin.org Such findings are crucial for designing synthetic routes to complex azaheterocycles like pyrrolidines and piperidines. frontiersin.org
Stereoselectivity, the preferential formation of one stereoisomer over another, is also successfully predicted using computational methods. khanacademy.org In cobalt-catalyzed aziridinations, computational investigations suggested that the formation of the first C-N bond is the enantiodetermining step, providing insight into the origins of the high enantiomeric excess (ee) observed. nih.gov Similarly, machine learning models, trained on datasets derived from computational chemistry, are emerging as powerful tools for predicting the regio- and site-selectivity of organic reactions with high accuracy. rsc.orgnih.govchemrxiv.org
| System | Computational Focus | Selectivity Outcome | Reference |
|---|---|---|---|
| 2-(Alkyl)-aziridines with different γ-functional groups | Regioselectivity of H₂O addition | γ-ketone directs attack to C2; γ-silylated alcohol directs attack to C3. | frontiersin.org |
| Pd-catalyzed 2-arylaziridines | Regio- and Stereospecificity | The oxidative addition step determines the outcome. | acs.org |
| Co-catalyzed aziridination of alkenes | Enantioselectivity | Formation of the first C-N bond is the enantiodetermining step. | nih.gov |
Conceptual DFT provides a framework of reactivity descriptors that help rationalize and predict the chemical behavior of molecules based on their electronic structure. researchgate.netnih.govias.ac.in For aziridines, these descriptors can predict their reactivity relative to other heterocycles and identify the most reactive sites within the molecule.
A systematic investigation comparing the intrinsic reactivity of aziridines, epoxides, thiiranes, and phosphiranes found that aziridines have the highest activation energy for nucleophilic ring-opening by a carboxylate. nih.gov This was attributed not just to the C-N bond strength but significantly to the HOMO(nucleophile)-LUMO(substrate) interaction. ub.edu
DFT-based reactivity indices such as local softness and local hardness are used to predict intermolecular and intramolecular reactivity sequences. researchgate.net For phenyl-substituted aziridines, azirines, and epoxides, these indices show a reactivity profile similar to that of aldehydes and styrenes. researchgate.net Analysis of the molecular electrostatic potential can also highlight the electrophilic and nucleophilic sites within the molecule. acs.org The nitrogen atom's basicity is influenced by the increased s-character of its free electron pair due to ring strain, making it less basic than acyclic amines. wikipedia.org This electronic feature is fundamental to its reactivity, for example, in its protonation in acidic media, which is the first step in acid-catalyzed polymerization. researchgate.net
| Descriptor/Analysis | Finding for Aziridine Analogues | Reference |
|---|---|---|
| Activation Energy (vs. other heterocycles) | Aziridines have a higher intrinsic barrier to ring-opening by carboxylate than epoxides, thiiranes, or phosphiranes. | nih.govub.edu |
| Global Electrophilicity/Nucleophilicity | Phenyl-substituted aziridines exhibit reactivity comparable to aldehydes and styrenes. | researchgate.net |
| HOMO-LUMO Interaction | The HOMO(nucleophile)-LUMO(substrate) interaction is a key factor governing the rate of ring-opening. | ub.edu |
| Molecular Electrostatic Potential | Highlights the differences in electrostatic potential between the nitrogen and carbon atoms of the ring. | acs.org |
Solvent Effects on Reaction Mechanisms
The surrounding solvent can significantly influence reaction pathways and activation energies. Computational studies often incorporate solvent effects through implicit models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation.
A DFT study on the reaction of CO₂ with aziridine derivatives to form oxazolidinones demonstrated the importance of the solvent. researchgate.netconsensus.app The study found that the activation energy for the reaction is significantly reduced in an aqueous solution compared to the gas phase. researchgate.netconsensus.app Furthermore, the reaction mechanism and the resulting regioselectivity were found to be influenced by both the solvent and the presence of a catalyst. researchgate.netconsensus.app This highlights the necessity of accurately accounting for the reaction environment to obtain computationally predicted results that align with experimental observations.
Mechanistic Insights from Kinetic Isotope Effects (KIEs)
Kinetic Isotope Effects (KIEs), the change in reaction rate upon isotopic substitution, are powerful experimental probes of reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. nih.govprinceton.eduwikipedia.org Computational chemistry plays a crucial role in predicting and interpreting KIEs.
Theoretical calculations of KIEs involve computing the vibrational frequencies of the ground state and transition state for two different isotopologues (e.g., hydrogen vs. deuterium). wikipedia.org The differences in zero-point vibrational energies between the light and heavy isotopes in the reactant and at the transition state determine the magnitude and direction (normal or inverse) of the KIE. princeton.eduwikipedia.org
For aziridines, KIEs can provide detailed information about processes like nitrogen inversion or ring-opening. researchgate.net For example, a computational study on nitrogen inversion in aziridine and its substituted derivatives used transition state theory (TST) to compute rate constants and KIEs. researchgate.net Such studies can also incorporate corrections for quantum mechanical tunneling, which can be significant for reactions involving the transfer of light atoms like hydrogen. researchgate.net By comparing computed KIEs with experimental values, researchers can gain high confidence in a proposed reaction mechanism and the nature of its transition state. nih.gov
Advanced Synthetic Applications of 2 Methyl 1 2 Phenylethyl Aziridine and Its Chemical Transformations
Utility as Precursors for Highly Functionalized Amine Derivatives
The reactivity of the aziridine (B145994) ring, driven by its inherent strain, provides a direct route to highly functionalized amine derivatives. clockss.orgresearchgate.net Nucleophilic attack on the aziridine carbons, often facilitated by activation of the nitrogen atom, leads to the formation of vicinal amino compounds with diverse functionalities. researchgate.netnih.gov
The ring-opening of 2-Methyl-1-(2-phenylethyl)aziridine with various nucleophiles is a cornerstone of its synthetic utility, providing a reliable method for the synthesis of β-functionalized alkylamines. mdpi.comfrontiersin.org This transformation hinges on the cleavage of one of the carbon-nitrogen bonds within the strained three-membered ring. researchgate.net The regioselectivity of this ring-opening reaction is a critical aspect, dictating which of the two aziridine carbons is attacked by the incoming nucleophile.
In the case of 2-alkyl substituted aziridines, nucleophilic attack typically occurs at the less sterically hindered C3 carbon, leading to the formation of β-amino derivatives. frontiersin.org The activation of the aziridine nitrogen, often through protonation or reaction with a Lewis acid, facilitates this ring-opening process by creating a more electrophilic aziridinium (B1262131) ion intermediate. researchgate.netsemanticscholar.org This activation enhances the susceptibility of the ring to cleavage by a wide range of nucleophiles. mdpi.com
The versatility of this method is demonstrated by the variety of nucleophiles that can be employed, including oxygen, nitrogen, and carbon-based reagents. clockss.orgmdpi.comfrontiersin.org For instance, the reaction with acetate (B1210297) can introduce a β-acetoxy group, which can be further hydrolyzed to a β-hydroxy group, yielding valuable β-amino alcohols. mdpi.com Similarly, azide (B81097) nucleophiles can be used to introduce a β-azido group, a precursor to a second amine functionality for the synthesis of vicinal diamines. nih.gov
The reaction conditions for these transformations can be tailored to control the outcome. For example, the choice of acid catalyst and solvent can influence the regioselectivity of the ring-opening. frontiersin.org In some cases, the reaction can be performed in a one-pot fashion, combining the activation and nucleophilic addition steps to streamline the synthesis. frontiersin.org The phenylethyl group on the nitrogen atom also plays a crucial role in directing the stereochemistry of the ring-opening reaction, allowing for the synthesis of enantiomerically enriched β-functionalized alkylamines. nih.gov
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Aziridines
| Aziridine Derivative | Nucleophile | Product Type | Reference |
|---|---|---|---|
| (2S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine | Acetate | β-acetoxy amine | mdpi.com |
| 2-(3-keto alkyl) aziridine | Water (H₂O) | β-hydroxy amine | frontiersin.org |
| Chiral aziridines | Hydrazoic acid (HN₃) | β-azido amine | nih.gov |
| N-pyridinium aziridines | Organozinc reagents | β-functionalized phenethylamines | nih.govnih.gov |
The inherent chirality of this compound, stemming from the stereocenters at the C2 position of the aziridine ring and the benzylic position of the phenylethyl group, makes it an invaluable chiron for the asymmetric synthesis of chiral amines and non-proteinogenic amino acids. nih.govbeilstein-journals.org The 1-phenylethyl group acts as a chiral auxiliary, directing the stereochemical course of subsequent reactions before its eventual removal. nih.gov
The synthesis of these complex molecules often begins with the regioselective and stereoselective ring-opening of the aziridine. mdpi.com This key step allows for the introduction of various functional groups at the β-position with a high degree of stereocontrol. nih.gov For example, the ring-opening with an azide nucleophile, followed by reduction, provides access to chiral vicinal diamines. nih.gov
Furthermore, derivatives of this compound, such as the corresponding aziridine-2-carboxylates, serve as versatile starting materials for the synthesis of α- and β-amino acids. clockss.org Nucleophilic ring-opening of these aziridine-2-carboxylates at the C3 position leads directly to α-amino acid derivatives. clockss.org The ester functionality can also be manipulated to introduce further chemical diversity.
The construction of non-proteinogenic amino acids, which are crucial components of many pharmaceuticals and biologically active peptides, can be achieved through various synthetic strategies starting from this compound derivatives. nih.govfrontiersin.orgnih.govwikipedia.org For instance, elaboration of the C2 substituent through chain extension and functional group interconversion, coupled with the stereocontrolled ring-opening, allows for the synthesis of a wide array of structurally diverse amino acids. nih.gov
The synthesis of L-homophenylalaninol, for example, has been accomplished starting from an aziridine alcohol derived from this compound. nih.gov This synthesis involved a key ring-opening step with phosgene (B1210022) to form an oxazolidinone, followed by a Wittig reaction to introduce the benzyl (B1604629) group. nih.gov This highlights the ability to manipulate the molecule at both the C2 and C3 positions to build complex amino acid frameworks.
Table 2: Synthetic Strategies for Chiral Amines and Amino Acids from Aziridine Derivatives
| Starting Aziridine Derivative | Key Transformation | Target Molecule Type | Reference |
|---|---|---|---|
| Chiral β-amino alcohols | Internal Mitsunobu reaction to form aziridine, then ring-opening with HN₃ | Chiral vicinal diamines | nih.gov |
| Aziridine-2-carboxylates | Nucleophilic ring-opening at C3 | α-amino acids | clockss.org |
| Aziridine alcohol | Ring-opening with phosgene, Wittig reaction | L-homophenylalaninol | nih.gov |
| Prochiral α,β-unsaturated carbonyls | Sharpless asymmetric dihydroxylation to form aziridines, then stereospecific ring-opening | β-substituted tryptophan, cysteine, and serine derivatives | mdpi.com |
Strategic Application in Complex Molecule and Natural Product Motif Synthesis
The unique reactivity of the aziridine ring, combined with the stereochemical control offered by the chiral 1-phenylethyl group, makes this compound and its analogues powerful building blocks in the asymmetric synthesis of complex molecules and natural products. researchgate.netscispace.com These chirons provide access to a wide variety of nitrogen-containing compounds through regio- and stereoselective ring-opening reactions. scispace.comnih.gov The N-(1-phenylethyl) group not only directs the stereochemical outcome of reactions but also serves as a removable chiral auxiliary, typically cleaved via catalytic hydrogenation or Birch reduction. nih.gov This versatility has led to the development of efficient synthetic strategies for molecules ranging from amino alcohols to intricate alkaloid frameworks. nih.gov
Enabling Access to Diverse Alkaloid Structures
Aziridines are highly effective synthons for constructing the core structures of various alkaloids. researchgate.net The N-(1-phenylethyl)aziridine framework, in particular, has been instrumental in the asymmetric synthesis of several piperidine (B6355638) and pyrrolidine (B122466) alkaloids. rsc.orgnih.gov
A divergent, one-pot synthesis of 2,6-cis-disubstituted piperidine alkaloids such as isosolenopsins, deoxocassine, and spectaline (B1250092) has been achieved starting from a chiral aziridine. rsc.org The key steps involve the elaboration of the C2 substituent on the aziridine ring, followed by a sequence of one-pot reactions including reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination. rsc.org This strategy highlights the efficiency of using an aziridine precursor to install the requisite stereochemistry and nitrogen atom of the target piperidine ring.
The ring-expansion methodology previously discussed has also been directly applied to the asymmetric synthesis of alkaloids. The ring-opening of a bicyclic aziridinium tosylate, generated from 4-[(2R)-1-[(1R)-1-phenylethyl]aziridin-2-yl]butan-1-ol, provides a concise route to the natural alkaloid (R)-pipecolic acid. researchgate.net This approach effectively transforms the three-membered aziridine into a six-membered piperidine ring with excellent stereocontrol. researchgate.net
Furthermore, the regioselective opening of the aziridine ring with various nucleophiles is a cornerstone of alkaloid synthesis. researchgate.net For example, the synthesis of pyrroles, which are structural motifs in many natural products, can be achieved from γ-hydroxypropargyl aziridines. This involves a nucleophilic aziridine ring-opening followed by an intramolecular cyclization. nih.gov This method is highly atom-economical and has been applied to the synthesis of various pyrrole-containing natural products. nih.gov
Table 2: Application of N-(1-Phenylethyl)aziridine Derivatives in Alkaloid Synthesis
| Aziridine Precursor | Key Transformation(s) | Target Alkaloid(s) | Ref. |
| Chiral aziridine with C2 alkyl/alkynyl chain | One-pot reductive ring-opening, debenzylation, intramolecular reductive amination | Isosolenopsins, Deoxocassine, Spectaline | rsc.org |
| 4-[(2R)-1-[(1R)-1-phenylethyl]aziridin-2-yl]butyl Tosylate | Intramolecular ring expansion | (R)-Pipecolic Acid | researchgate.net |
| γ-Hydroxypropargyl Aziridines | Nucleophilic ring-opening, intramolecular cyclization | Pyrrole Alkaloid Precursors | nih.gov |
Methodologies for Constructing Chiral Scaffolds with Multiple Stereocenters
The synthesis of enantiomerically pure compounds containing multiple stereocenters is a significant challenge in organic chemistry. nih.gov Chiral aziridines, such as those derived from N-(1-phenylethyl)amine, serve as exceptionally useful three-carbon chirons for this purpose. nih.gov The inherent strain of the aziridine ring facilitates its opening with a wide range of nucleophiles, a process that occurs with high stereospecificity (typically via an Sₙ2-type mechanism leading to inversion of configuration at the center of attack). scispace.com This allows for the predictable installation of new stereocenters relative to the existing stereochemistry of the aziridine.
For N-activated aziridine-2-carboxylates, nucleophilic attack generally occurs at the C3 position to yield α-amino acid derivatives, while C2 attack leads to β-amino acid derivatives. scispace.com The regioselectivity is dependent on the substituents on the aziridine ring. scispace.com For non-activated aziridines, such as this compound, activation of the nitrogen via alkylation (e.g., with methyl triflate) generates a stable aziridinium ion. mdpi.com This reactive intermediate can then be opened by nucleophiles like acetate or azide at either the α- or β-carbon, providing a route to N-alkylated amines with newly introduced functional groups and stereocenters. mdpi.com
The stereochemical outcome can be controlled not only by the existing chirality of the aziridine but also through substrate-controlled reactions. For example, the reduction of an aziridine ketone, (2S,1'R)-30, with a NaBH₄/ZnCl₂ mixture proceeds with high diastereoselectivity (>99:1) to give the corresponding alcohol (2S,1'R,1''R)-28. nih.gov This alcohol, after reductive ring opening, yields N-Boc-norephedrine, demonstrating the creation of a new stereocenter under the influence of the chiral aziridine scaffold. nih.gov
The construction of molecules with orientational chirality has also been achieved using asymmetric synthesis methods where chiral auxiliaries, such as (R)-2-methylpropane-2-sulfinamide, are used to direct the stereoselective addition of nucleophiles to imines. mdpi.com While not directly involving an aziridine ring-opening, these principles of using a removable chiral group to guide the formation of multiple stereocenters are central to the logic of using N-(1-phenylethyl)aziridines in asymmetric synthesis. The aziridine itself acts as both a functional group for transformation and a carrier of the crucial stereochemical information. nih.gov
Table 3: Stereoselective Transformations for Building Chiral Scaffolds
| Aziridine Derivative/Precursor | Reagent(s)/Reaction | Key Stereocontrol Element | Product Type | Ref. |
| (2S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine (5) | 1. Ethyl triflate 2. Acetate | Sₙ2 ring-opening of chiral aziridinium ion | Chiral N-ethylated amino alcohol derivative | mdpi.com |
| (2S,1'R)-Aziridine Ketone (30) | NaBH₄/ZnCl₂ | Substrate-controlled reduction | Chiral amino alcohol ((1R,2S)-N-Boc-norephedrine) | nih.gov |
| N-Activated Aziridine-2-carboxylates | Various Nucleophiles | Regio- and stereoselective Sₙ2 ring-opening | α- or β-Amino acid derivatives | scispace.com |
Q & A
Basic Research Questions
Q. What are the foundational methods for synthesizing 2-Methyl-1-(2-phenylethyl)aziridine, and how can stereochemical outcomes be controlled?
- Methodological Answer : A solvent-free approach using α-methylpentanol and 1-phenethylamine as starting materials is effective for synthesizing aziridines, yielding high stereochemical control. The absence of solvents minimizes side reactions, and stereochemical outcomes are influenced by the spatial arrangement of substituents during cyclization. Proton-proton coupling constants (e.g., J-values) and nuclear Overhauser effect (NOE) experiments are critical for confirming stereochemistry .
Q. How can vibrational spectroscopy and computational methods resolve structural ambiguities in aziridine derivatives?
- Methodological Answer : High-resolution Fourier-transform infrared (FTIR) spectroscopy combined with ab initio harmonic force field calculations enables precise vibrational assignments (e.g., ν1–ν17 modes). Discrepancies between experimental and theoretical results can be resolved by refining rotational constants and vibration-rotation interaction parameters. For example, B-type and A-type bands in IR spectra provide insights into ring strain and substituent effects .
Q. What safety protocols are critical for handling this compound given its potential carcinogenicity?
- Methodological Answer : The International Agency for Research on Cancer (IARC) classifies aziridine derivatives as Group 2B (possibly carcinogenic). Researchers must use fume hoods, wear nitrile gloves, and avoid skin contact. Waste should be neutralized with acidic solutions (e.g., 1 M HCl) to deactivate alkylating agents. Regular monitoring of air quality in labs is recommended .
Advanced Research Questions
Q. How does palladium catalysis influence regioselectivity in the ring-opening functionalization of this compound?
- Methodological Answer : PdL₂ catalysts (L = phosphine ligands) mediate SN2-type oxidative addition, directing regioselectivity via steric and electronic interactions between the catalyst and aryl substituents. Density functional theory (DFT) studies reveal that transition states (TSs) with lower activation energies favor β-aminoalkylboronate formation. Deuterated aziridine experiments confirm stereoinvertive mechanisms .
Q. What strategies address contradictory data in aziridine stability during purification and storage?
- Methodological Answer : Silica gel chromatography often degrades aziridines due to acidic sites. Alternative purification methods include neutral alumina columns or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures). Stabilization via tosylation (e.g., 4-methylbenzenesulfonyl groups) reduces ring strain and enhances shelf life .
Q. Can enzymatic pathways replace traditional synthetic routes for aziridine derivatives?
- Methodological Answer : The TqaF enzyme, a putative aziridine hydrolase, demonstrates the first natural aziridine synthase activity. In vitro assays with Fe(II)/α-ketoglutarate-dependent oxygenases show potential for stereocontrolled biosynthesis. However, substrate scope limitations require protein engineering to match the efficiency of chemical methods like Staudinger reactions .
Q. How do computational tools reconcile discrepancies between predicted and experimental regioselectivity in aziridine reactions?
- Methodological Answer : Multiconfiguration artificial force-induced reaction (MC-AFIR) calculations map energy landscapes for competing pathways. For example, in Pd-catalyzed borylation, TSs for ring-opening steps are validated by comparing computed regioselectivity ratios (e.g., 85:15) with experimental outcomes. Adjusting ligand bite angles in simulations improves predictive accuracy .
Key Research Gaps and Recommendations
- Stereochemical Complexity : Develop chiral auxiliaries (e.g., N-(1-phenylethyl) groups) to enhance enantioselectivity in aziridine synthesis .
- Computational Refinement : Integrate machine learning with DFT to predict aziridine reactivity under diverse catalytic conditions.
- Biosynthetic Scalability : Optimize TqaF enzyme activity for gram-scale production of aziridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
